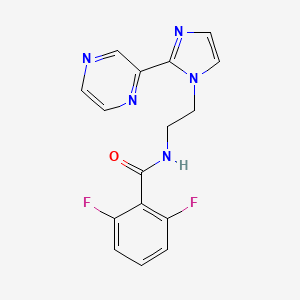

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid, also known as AMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Pyrazole Derivatives

Compounds like 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid can be synthesized via a pathway involving chlorides and cyclization to N-acylpyrazolium salts. These compounds show potential biological effects like protection against thromboembolism and improvement of blood flow (Dorn & Ozegowski, 1998).

Green Synthesis Methods

Environmentally friendly synthesis methods have been developed for pyrazole derivatives. These methods involve solvent-free conditions, highlighting an eco-friendly approach to chemical synthesis (Al-Matar et al., 2010).

Catalysis in Organic Synthesis

Pyrazole derivatives can act as intermediates in the synthesis of other organic compounds, like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates their role in catalyzing various organic reactions (Maleki & Ashrafi, 2014).

Biomedical Research

Pharmacological Potential

Pyrazole derivatives have been found to inhibit αvβ6 integrin, suggesting potential therapeutic applications in treating diseases like idiopathic pulmonary fibrosis. This highlights their importance in drug discovery and development (Procopiou et al., 2018).

Antibacterial and Antifungal Properties

Modified polymers containing pyrazole derivatives exhibit significant antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

Industrial and Environmental Applications

Corrosion Inhibition

Pyrazole compounds have been evaluated as corrosion inhibitors for steel, demonstrating their industrial application in protecting metal surfaces (Herrag et al., 2007).

Oxidation Reactions

Studies on oxidation reactions in the presence of pyrazole derivatives have provided insights into the mechanisms and efficiency of these processes, which are relevant in various industrial and chemical applications (De Araújo et al., 2020).

Propriétés

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVJWJLCKXANLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)